(Z)-4-fluoro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
Benzo[d]thiazol derivatives are a class of heterocyclic aromatic hydrocarbons that contain phenyl and thiazole rings, as well as sulfur and nitrogen atoms in their structures . They have been synthesized and investigated for their potential antidepressant and anticonvulsant effects .
Synthesis Analysis
The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .
Molecular Structure Analysis
The structure of these compounds is typically analyzed based on their physicochemical properties and spectroanalytical data, including IR, 1H, 13C NMR, and mass spectral data .
Chemical Reactions Analysis
The reaction solution for the synthesis of these compounds is typically refluxed for several hours, and the reaction is monitored by TLC .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are typically determined by their C, H, and N analysis .
Scientific Research Applications
Fluorescent Sensors for Metal Ions
One application involves the use of benzothiazole derivatives as fluorescent sensors. A study by Suman et al. (2019) developed benzimidazole/benzothiazole-based azomethines that showed significant solvatochromic behavior and fluorescence upon coordination with Al3+ and Zn2+ ions. These compounds demonstrated high sensitivity and selectivity for detecting these metal ions, leveraging the fluorescence change upon metal binding for sensor applications (G. Suman, S. G. Bubbly, S. B. Gudennavar, & V. Gayathri, 2019).
Antimicrobial Analog Synthesis
Desai et al. (2013) reported the synthesis of fluorobenzamides containing thiazole and thiazolidine structures showing promising antimicrobial properties. These compounds were effective against a range of bacteria and fungi, highlighting the role of the fluorine atom in enhancing antimicrobial activity (N. Desai, K. M. Rajpara, & V. V. Joshi, 2013).
Anti-Microbial Screening
Jagtap et al. (2010) synthesized novel fluoro substituted sulphonamide benzothiazole compounds and evaluated them for antimicrobial activity. These compounds showed a wide range of biodynamic properties, indicating their potential as potent biodynamic agents against various microbial strains (V. Jagtap, E. Jaychandran, G. Sreenivasa, & B. Sathe, 2010).
Catalytic Applications
A study by Yang et al. (2015) explored the use of fluoro-functionalized polymeric N-heterocyclic carbene-zinc complexes as catalysts for formylation and methylation of amines using CO2 as a C1 building block. This research demonstrates the utility of fluorinated compounds in catalysis, providing a more efficient alternative to non-fluorous counterparts (Zhenzhen Yang, Bo Yu, Hongye Zhang, Yanfei Zhao, Guipeng Ji, & Zhimin Liu, 2015).
Anticancer Activity
Hutchinson et al. (2001) synthesized a series of mono- and difluorinated benzothiazoles showing potent in vitro cytotoxicity against certain human breast cancer cell lines. This study highlights the anticancer potential of fluorinated benzothiazoles, contributing to the development of novel therapeutic agents (I. Hutchinson, M. Chua, H. Browne, V. Trapani, T. Bradshaw, A. Westwell, & M. Stevens, 2001).
Mechanism of Action
Target of Action
Similar compounds with a benzothiazole ring structure have been reported to exhibit anti-inflammatory properties . They are known to inhibit the cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .
Mode of Action
The compound likely interacts with its targets, the COX enzymes, to suppress their activity . This inhibition prevents the conversion of arachidonic acid into pro-inflammatory mediators such as prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The compound’s action primarily affects the arachidonic acid pathway. By inhibiting COX enzymes, it prevents the formation of prostaglandins from arachidonic acid . This disruption can lead to a decrease in inflammation and pain, which are typically mediated by these prostaglandins.
Result of Action
The inhibition of COX enzymes and the subsequent reduction in prostaglandin production can lead to a decrease in inflammation and pain . This makes the compound potentially useful in the treatment of conditions characterized by inflammation.
Future Directions
Future research could focus on further investigating the therapeutic potential of these compounds, including their antidepressant and anticonvulsant effects. Additionally, molecular docking studies could be conducted to check the three-dimensional geometrical view of the ligand binding to their protein receptor .
Properties
IUPAC Name |
4-fluoro-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2OS/c1-18-12-4-2-3-5-13(12)20-15(18)17-14(19)10-6-8-11(16)9-7-10/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTNCYXVXDIZEFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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